

"troubleshooting brittleness in 3D printed PA61/MACMT parts"

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Compound of Interest

Compound Name: Polyamide PA61/MACMT

Cat. No.: B1166553

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Technical Support Center: PA61/MACMT 3D Printing

Disclaimer: Information regarding "MACMT" is not readily available. The following troubleshooting guide is based on best practices for Polyamide 61 (PA61) and similar fiber or particle-reinforced polyamide composites. The term "composite" will be used to refer to PA61/MACMT.

Frequently Asked Questions (FAQs)

Q1: My 3D printed PA61/MACMT parts are extremely brittle and break easily. What are the common causes?

A1: Brittleness in printed PA61 composite parts typically stems from a few key areas:

- **Moisture Contamination:** Polyamides like PA61 are highly hygroscopic, meaning they readily absorb moisture from the air.[1][2][3] Printing with "wet" filament leads to hydrolysis and foaming at the nozzle, which degrades the material and results in weak, brittle parts with poor surface finish.[1][4]
- **Inadequate Printing Temperatures:** If the nozzle temperature is too low, the layers of the print will not bond properly, leading to poor interlayer adhesion and a fragile final part.[5]
- **Poor Layer Adhesion:** This can be a result of incorrect print settings (temperature, speed), excessive cooling, or the presence of additives (like MACMT) that can affect how the

polymer chains bond.

- Post-Processing Issues: While post-processing steps like annealing are meant to improve properties, if done incorrectly, they can introduce stress or fail to relieve existing stress, contributing to brittleness.[6][7]

Q2: How can I tell if my PA61/MACMT filament has absorbed too much moisture?

A2: There are several tell-tale signs of wet filament during the printing process:

- Audible Cues: You may hear popping, cracking, or sizzling sounds from the nozzle as the trapped water vaporizes.[1][8][9]
- Visual Defects: Look for excessive stringing, oozing, or bubbles on the print surface.[1][10] The extruded filament may appear foamy or have an inconsistent, rough texture.[11]
- Weak Prints: The final printed part will be noticeably weaker and more brittle than expected. [1][9]

Q3: What is annealing, and can it help reduce the brittleness of my parts?

A3: Annealing is a post-processing heat treatment that involves heating a printed part to a specific temperature below its melting point, holding it there for a set duration, and then cooling it slowly.[6][12] This process can relieve internal stresses created during printing, improve layer adhesion, and increase the crystallinity of the polymer, which can enhance mechanical properties like strength and stiffness.[12][13] For polyamides, proper annealing can significantly improve the toughness and reduce the brittleness of the final part.[13][14]

Q4: Can the "MACMT" filler in my composite filament be the cause of brittleness?

A4: Yes, the type and amount of filler material can influence the final properties of the printed part. While fillers like carbon or glass fibers are often added to increase strength and stiffness, they can also sometimes reduce the impact resistance of the base polymer, making it more brittle.[15] It is crucial to use printing parameters that are optimized for the specific composite material to ensure proper bonding between the polymer matrix (PA61) and the filler (MACMT).

Troubleshooting Guides

Issue 1: Parts are Brittle Directly After Printing

This guide will help you diagnose and resolve brittleness in freshly printed PA61/MACMT parts.

Troubleshooting Workflow

Caption: Troubleshooting workflow for brittle 3D printed parts.

Step-by-Step Guide:

- Verify Filament Dryness:
 - Problem: Polyamide filaments readily absorb moisture, which is a primary cause of brittleness.[\[2\]](#)[\[3\]](#)
 - Solution: Dry your PA61/MACMT filament in a dedicated filament dryer or oven. Follow the manufacturer's recommended drying settings. For PA6-CF, a common recommendation is 80°C for 10-12 hours.[\[16\]](#) For best results, print directly from a dry box.[\[17\]](#)
- Optimize Printing Temperatures:
 - Problem: Insufficient nozzle temperature can lead to poor layer-to-layer adhesion, resulting in a weak and brittle part.[\[5\]](#)
 - Solution: Print a temperature tower to determine the optimal nozzle temperature for your specific PA61/MACMT filament. For reinforced PA6, temperatures are often in the 260-290°C range.[\[15\]](#)[\[18\]](#) Ensure your bed temperature is also adequate (around 100-110°C for PA6-CF) to prevent warping and improve adhesion.[\[3\]](#)[\[19\]](#)
- Adjust Print Speed and Cooling:
 - Problem: Printing too fast can prevent the layers from properly fusing.[\[20\]](#) Excessive cooling can also weaken layer bonds.[\[21\]](#)[\[22\]](#)
 - Solution: Reduce your print speed to allow for better layer adhesion. For polyamides, it's often recommended to reduce or even turn off the part cooling fan, especially for the initial layers, to retain heat and promote stronger bonds.[\[22\]](#) An enclosed printer is highly recommended to maintain a high ambient temperature.[\[17\]](#)[\[23\]](#)

- Check for Under-extrusion:
 - Problem: If the printer is not extruding enough material, it can result in gaps between layers and a structurally weak part.[\[24\]](#)
 - Solution: Calibrate your extruder's E-steps to ensure it's pushing the correct amount of filament. Check for any partial clogs in the nozzle, which can be more common with filled filaments.[\[10\]](#) Using a hardened steel nozzle with a larger diameter (e.g., 0.6 mm) is recommended for composite materials to reduce the risk of clogging and wear.[\[23\]](#)

Issue 2: Improving Part Toughness with Post-Processing

If your parts are still not meeting the desired toughness after optimizing your printing process, post-processing techniques can help.

1. Annealing Protocol:

- Objective: To relieve internal stresses and improve the mechanical properties of the printed part.[\[12\]](#)
- Methodology:
 - Place the printed part in a convection oven on a flat, non-stick surface. To minimize warping, you can place the part in a bed of sand or salt for uniform heating.[\[13\]](#)
 - Slowly ramp up the temperature to just below the glass transition temperature of the material. For PA6, this is around 70°C, but for reinforced variants, annealing is often done at higher temperatures. A study on PET-CF showed good results annealing at 120°C.[\[7\]](#) [\[13\]](#) It's best to start with the filament manufacturer's recommendation if available.
 - Hold the part at this temperature for a specific duration, typically 1-2 hours per 1/4 inch of thickness.
 - Allow the part to cool down to room temperature slowly inside the oven. Rapid cooling can re-introduce stress.[\[6\]](#)

2. Moisture Conditioning:

- Objective: To increase the ductility and impact resistance of the final part.
- Methodology: After printing (and annealing, if performed), polyamide parts can be "conditioned" by allowing them to re-absorb a controlled amount of moisture. This process makes the part less rigid but significantly tougher.[8]
 - Method A (Passive): Leave the part in an environment with controlled humidity for an extended period (e.g., several days to two weeks).[8]
 - Method B (Active): Submerge the part in water for a period of time, then let it sit at room temperature for 48 hours to allow the moisture to equalize throughout the part.[8]

Data Tables

Table 1: Recommended Printing Parameters for PA6 Composites

Parameter	Recommended Value	Rationale
Nozzle Temperature	260 - 290°C	Ensures proper melting and fusion of the polymer and good layer adhesion.[15][18]
Bed Temperature	80 - 110°C	Promotes bed adhesion and reduces warping.[3][19]
Nozzle Type	Hardened Steel ($\geq 0.4\text{mm}$)	Resists abrasion from composite fillers and reduces clogging.[23]
Print Speed	30 - 60 mm/s	Slower speeds improve layer adhesion and overall part quality.[22]
Part Cooling Fan	0 - 30%	Minimizes rapid cooling to prevent weak layer bonds and warping.[22]
Enclosure	Highly Recommended	Maintains a high ambient temperature, reducing thermal stress and improving layer adhesion.[23]

Table 2: Effects of Post-Processing on Polyamide Parts

Post-Processing Step	Effect on Brittleness	Effect on Other Properties	Considerations
Annealing	Decreases	Increases strength, stiffness, and thermal resistance.[12][13] May cause slight shrinkage or warping if not done correctly. [7][13]	Requires precise temperature control. Cooling must be slow and controlled.[6]
Moisture Conditioning	Decreases	Increases ductility and impact resistance.[8] Decreases tensile strength and stiffness. [8] May cause slight dimensional changes (swelling).[8]	The final properties will depend on the ambient humidity if not sealed.[8]

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